2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane
Overview
Description
“2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as Anisaldehyde propylene glycol acetal and Anis aldehydepropyleneglycol acetal 1 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a highly effective cyclic ketene acetal for radical ring-opening polymerization, was reported from three different acetal halides .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a dioxolane ring attached to a methyl group and a phenoxymethyl group . The molecular weight of the compound is 194.2271 .
Scientific Research Applications
Analytical Chemistry and Lignin Analysis
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been employed as a phosphitylation reagent in quantitative 31P NMR analysis for the detailed characterization of hydroxyl groups in lignins. This application provides a method for accurately determining the phenolic moieties within lignins, highlighting the compound's utility in analytical chemistry and materials science (Granata & Argyropoulos, 1995).
Organic Synthesis and Polymer Chemistry
In organic synthesis, derivatives of 2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane, such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL), have been utilized as controlling comonomers in nitroxide-mediated polymerization (NMP) processes. This facilitates the creation of well-defined, degradable polymers with potential applications in biomedical and environmental fields due to their non-toxic degradation products (Delplace et al., 2015).
Antioxidant Activity and Material Science
The compound's derivatives have also been explored for their antioxidant activities, particularly in the context of material science and polymer stability. For example, studies on bisphenols related to this compound have investigated the role of intramolecular hydrogen bonding in enhancing antioxidant effectiveness, which could inform the development of more stable and durable polymer materials (Amorati et al., 2003).
Green Chemistry and Sustainable Solvents
Moreover, the compound's framework has inspired research into sustainable chemistry, exemplified by studies on glycerol carbonate, a molecule that shares functional similarities with this compound. Glycerol carbonate is recognized for its versatility as a building block in green chemistry, offering pathways to environmentally friendly solvents, polymers, and other materials (Sonnati et al., 2013).
Mechanism of Action
Target of Action
It’s structurally related to dioxolane compounds, which have been known to interact with various biological targets .
Mode of Action
It’s structurally similar to dioxolane compounds, which are known to interact with their targets through various mechanisms, including acting as a solvent, co-monomer in polyacetals, and in the protection and deprotection of carbonyls .
Biochemical Pathways
It’s structurally related to 2-methylene-4-phenyl-1,3-dioxolane (mpdl), a cyclic ketene acetal used for radical ring-opening polymerization . MPDL is employed as a controlling comonomer for nitroxide-mediated polymerization, producing well-defined, degradable PMMA-rich copolymers .
Result of Action
The related compound mpdl, when introduced into the polymethacrylate backbone, moderately affects the glass transition temperature compared to the poly(methyl methacrylate) homopolymer, while giving low molar mass degradation products after hydrolysis .
Action Environment
The related compound mpdl’s hydrolytic degradation can be tuned by varying the amount of mpdl in the monomer feed .
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9-2-4-10(5-3-9)14-8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAWSMFFPQVABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590064 | |
Record name | 2-[(4-Methylphenoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850348-72-0 | |
Record name | 2-[(4-Methylphenoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.